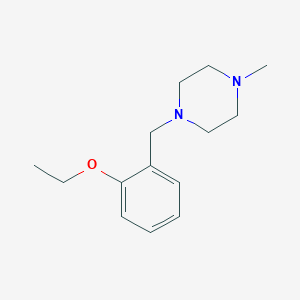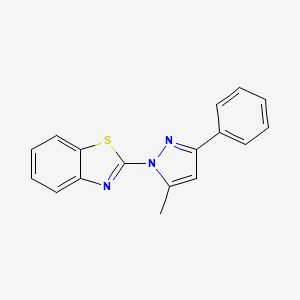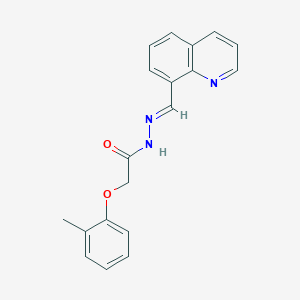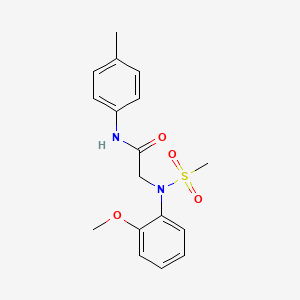
1-(2-ethoxybenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-methylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. EBP is a piperazine derivative that has been synthesized through various methods and has shown promising results in several studies.
作用機序
The mechanism of action of 1-(2-ethoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist of the dopamine D4 receptor. 1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive and executive functions. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine levels in the brain. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to improve cognitive and executive functions, including attention, working memory, and decision-making. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
1-(2-ethoxybenzyl)-4-methylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D4 receptor, its ability to modulate other neurotransmitter systems, and its potential as a pharmacological tool for several neurological disorders. However, 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
1-(2-ethoxybenzyl)-4-methylpiperazine has shown promising results in several studies, and there are several future directions for its research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for several neurological disorders, and the exploration of its potential as a tool for studying the dopamine D4 receptor and other neurotransmitter systems.
In conclusion, 1-(2-ethoxybenzyl)-4-methylpiperazine is a promising compound for scientific research due to its potential as a pharmacological tool for several neurological disorders. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor and has several biochemical and physiological effects. Although 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, there are several future directions for its research, and it has the potential to contribute significantly to the field of neuroscience.
合成法
1-(2-ethoxybenzyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 2-ethoxybenzyl chloride with 4-methylpiperazine in the presence of a base or the reaction of 4-methylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent. The yield and purity of 1-(2-ethoxybenzyl)-4-methylpiperazine depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
1-(2-ethoxybenzyl)-4-methylpiperazine has been used as a pharmacological tool in several studies due to its potential as a selective dopamine D4 receptor ligand. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor, which is involved in several neurological disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBZFMYMCTZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)



![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)
![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

